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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B15565450

Lopinavir and its M-1 Metabolite: A Comparative
Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic parameters of the
antiretroviral drug Lopinavir and its major active metabolite, M-1. The information presented is
intended to support research and development efforts in the field of pharmacology and drug
metabolism.

Executive Summary

Lopinavir is a potent HIV-1 protease inhibitor, almost exclusively co-administered with Ritonavir,
a pharmacokinetic enhancer that inhibits its rapid metabolism. This combination results in
therapeutic plasma concentrations of Lopinavir. The primary metabolic pathway for Lopinavir is
oxidation, mediated predominantly by the cytochrome P450 3A (CYP3A) isoenzyme, leading to
the formation of several metabolites. Among these, the M-1 metabolite, a product of C-4
oxidation, is considered a major metabolite and has been shown to possess antiviral activity.

This guide summarizes the available pharmacokinetic data for both Lopinavir and its M-1
metabolite, details the experimental protocols for their quantification, and provides a visual
representation of the metabolic pathway. A notable data gap exists in the public domain
regarding the specific in vivo pharmacokinetic parameters of the M-1 metabolite in humans.
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Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of Lopinavir and what is
known about its M-1 metabolite.

Table 1. Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)

Parameter Value Population Reference

Maximum Plasma N .
) 9.8 £ 3.7 pg/mL HIV-positive subjects [1]
Concentration (Cmax)

HIV-infected subjects
11.8 £ 3.7 pg/mL ) ) [1]
(once-daily regimen)

Area Under the Curve  92.6 £ 36.7 pgeh/mL

HIV-positive subjects [1]
(AUC) (AUC12)

154.1 + 61.4 pgeh/mL HIV-infected subjects o

(AUC24) (once-daily regimen)
Trough Concentration ) )
] 3.0to 7.1 mg/L HIV-infected patients [2]
(Cmin)
Apparent Oral Healthy adult
6-7 L/h [1][3]
Clearance (CL/F) volunteers
Elimination Half-life Healthy adult
5-6 hours [41[5]
(tv2) volunteers
Volume of Distribution Healthy adult
169L [1][6]
(Vd/F) volunteers
Protein Binding 98-99% In vitro [1][4]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Metabolite M-1
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Parameter Value Notes Reference

While M-1 is a major
metabolite, its plasma

concentrations are

In vivo reported to be low,
Pharmacokinetics Data not available and specific [7]
(Cmax, AUC, t%%) pharmacokinetic

values in humans are
not well-documented

in the literature.

Antiviral Activity (in
itro) EC50 of 1.413 uM In MT-4 cells [8]
vitro

Inhibition of HIV

Ki of 0.7 pM [8]
protease
) S Formed via CYP3A-
_ Major oxidative ,
Formation ] mediated C-4 [1]
metabolite

oxidation of Lopinavir.

Experimental Protocols

The quantification of Lopinavir in biological matrices is crucial for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric
(MS/MS) detection is the most common analytical technique.

Protocol 1: Quantification of Lopinavir in Human Plasma
using HPLC-UV

This method is suitable for determining Lopinavir concentrations in clinical research settings.
1. Sample Preparation (Liquid-Liquid Extraction):
e To 200 pL of human plasma, add an internal standard (e.g., Diazepam).

» Alkalinize the plasma sample.
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o Perform liquid-liquid extraction using an organic solvent such as ethyl acetate.

» Vortex the mixture and centrifuge to separate the organic and aqueous layers.

o Evaporate the organic layer to dryness under a stream of nitrogen.

o Reconstitute the residue in the mobile phase for injection into the HPLC system.[9]
2. Chromatographic Conditions:

e Column: C18 reversed-phase analytical column.

o Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mmol/L sodium dihydrogen
phosphate, pH 4.80) in a 60:40 (v/v) ratio.[9]

e Flow Rate: 1.0 mL/min.

e Column Temperature: 40°C.

o Detection: UV detection at 205 nm.[9]

3. Calibration and Quantification:

» Prepare calibration curves by spiking blank plasma with known concentrations of Lopinavir.

e The concentration of Lopinavir in the study samples is determined by comparing the peak
area ratio of Lopinavir to the internal standard against the calibration curve.

Protocol 2: Quantification of Lopinavir in Human Plasma
using LC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for studies requiring
lower limits of quantification.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

e To a plasma sample, add an internal standard.
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e Precipitate plasma proteins using an alkalinized solution.
o Perform liquid-liquid extraction with ethyl acetate.[10]
2. LC-MS/MS Conditions:

o Chromatographic Separation: Utilize a C18 column with a gradient mobile phase, typically
consisting of methanol and 0.1% formic acid in water.[10]

o Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization
(ESI) source operating in positive ion mode.

e Quantification: Use multiple reaction monitoring (MRM) of specific precursor-to-product ion
transitions for Lopinavir and the internal standard. For Lopinavir, a common transition is m/z
629.6 — 155.2.[10]

Mandatory Visualization

The following diagram illustrates the metabolic conversion of Lopinavir to its M-1 metabolite.

T CYP3A Isoenzymes Oxidation Metabolite M-1
P (Primary metabolic pathway) (C-4 Oxidation Product)

Click to download full resolution via product page

Caption: Metabolic pathway of Lopinavir to Metabolite M-1.

Conclusion

This guide provides a detailed comparison of the pharmacokinetic profiles of Lopinavir and its
M-1 metabolite. While extensive data is available for Lopinavir, particularly when co-
administered with Ritonavir, there is a significant lack of in vivo pharmacokinetic data for the M-
1 metabolite in humans. The provided experimental protocols offer a starting point for
researchers aiming to quantify Lopinavir in biological samples. The visualization of the
metabolic pathway highlights the critical role of CYP3A enzymes in the biotransformation of
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Lopinavir. Further research is warranted to fully characterize the in vivo disposition and clinical
relevance of the M-1 metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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